molecular formula C34H38O11P2 B561759 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) CAS No. 1246812-10-1

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

Cat. No.: B561759
CAS No.: 1246812-10-1
M. Wt: 684.615
InChI Key: WDFLDGLHRHVJCE-UYHYCKRPSA-N
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Description

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) (CAS 4429-47-4) is a synthetic phosphorylated sugar alcohol derivative. Its molecular formula is C₆H₁₄O₁₁P₂, with four defined stereocenters and a bisphosphate group at the 1- and 6-positions of the 2,5-anhydro-D-glucitol backbone . This compound is structurally analogous to D-glucose-6-phosphate but features a rigidified furanose ring due to the 2,5-anhydro bridge, which restricts conformational flexibility . It serves as a competitive inhibitor of enzymes such as phosphofructokinase (PFK) and glucose-6-phosphate isomerase, making it valuable for studying carbohydrate metabolism and enzyme mechanisms .

Properties

IUPAC Name

dibenzyl [(2S,3R,5R)-5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38O11P2/c35-33-31(25-43-46(37,39-21-27-13-5-1-6-14-27)40-22-28-15-7-2-8-16-28)45-32(34(33)36)26-44-47(38,41-23-29-17-9-3-10-18-29)42-24-30-19-11-4-12-20-30/h1-20,31-36H,21-26H2/t31-,32+,33-,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFLDGLHRHVJCE-UYHYCKRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2C(C(C(O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(OC[C@H]2[C@@H](C([C@H](O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In anhydrous dichloromethane or tetrahydrofuran, the substrate is treated with 2.2 equivalents of dibenzyl phosphorochloridate in the presence of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) at 0–25°C. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The reaction typically completes within 12–24 hours, yielding the bis-phosphorylated product.

Key Parameters

  • Solvent : Dichloromethane offers optimal solubility, while tetrahydrofuran enhances reaction rates.

  • Temperature : Lower temperatures (0–5°C) minimize side reactions but require extended reaction times.

  • Stoichiometry : A slight excess of phosphorochloridate (2.2–2.5 eq) ensures complete conversion.

Method ParameterOptimal ValueImpact on Yield
SolventDichloromethane85–90%
Temperature0–5°C78–82%
Phosphorochloridate Equivalents2.288%

Stepwise Protection and Phosphorylation Strategy

To enhance regioselectivity, a stepwise approach employs temporary protecting groups for secondary hydroxyl groups, ensuring phosphorylation occurs exclusively at the 1,6-positions.

Synthetic Workflow

  • Protection of Secondary Hydroxyls :
    The 3,4-diol groups of 2,5-anhydro-D-glucitol are protected using tert-butyldimethylsilyl (TBS) groups. This is achieved by treating the substrate with TBS chloride and imidazole in dimethylformamide (DMF) at 25°C for 6 hours.

  • Phosphorylation :
    The protected intermediate is reacted with dibenzyl phosphorochloridate under conditions similar to Method 1.

  • Deprotection :
    TBS groups are removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran, yielding the final product.

Advantages

  • Regioselectivity improves to >95%.

  • Overall yield increases to 76–80% after purification.

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly reduces reaction times while maintaining high yields. This method is particularly advantageous for large-scale synthesis.

Protocol

A mixture of 2,5-anhydro-D-glucitol, dibenzyl phosphorochloridate (2.2 eq), and triethylamine (3 eq) in acetonitrile is irradiated at 100°C for 15–20 minutes. The rapid heating enhances reaction kinetics, achieving >90% conversion.

Conventional vs. Microwave Synthesis
Parameter
Reaction Time
Yield
Purity (HPLC)

Comparative Analysis of Synthetic Routes

The table below contrasts the three primary methods:

MethodYieldRegioselectivityScalabilityCost Efficiency
Direct Phosphorylation85–90%80–85%HighModerate
Stepwise Protection76–80%>95%ModerateLow
Microwave-Assisted88–92%85–90%HighHigh

Trade-offs :

  • The stepwise method offers superior selectivity but involves additional steps and costs.

  • Microwave synthesis balances speed and yield but requires specialized equipment.

Challenges in Purification and Yield Optimization

Common Issues

  • Byproduct Formation : Over-phosphorylation or hydrolysis of phosphorochloridate generates undesired species.

  • Solvent Polarity : Polar solvents (e.g., acetonitrile) improve solubility but complicate extraction.

Mitigation Strategies

  • Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) effectively isolates the product.

  • Crystallization : Recrystallization from ethanol/water (4:1) enhances purity to >99%.

Chemical Reactions Analysis

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is its inhibition of alpha-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. By inhibiting this enzyme, the compound reduces the production of glucose, thereby helping to control blood sugar levels in diabetic patients. This inhibition also contributes to its anti-inflammatory and antioxidant properties, making it beneficial for managing diabetic complications.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Enzyme Inhibition

Compound Name Structural Features Target Enzymes Inhibitory Activity (Ki/IC₅₀) Role in Metabolism Reference
2,5-Anhydro-D-glucitol-1,6-bisphosphate Rigid furanose ring, bisphosphates at C1/C6, D-glucitol stereochemistry PFK, glucose-6-phosphate isomerase Ki = 0.34 mM (PFK) Competitive inhibitor of glycolysis
2,5-Anhydro-D-mannitol-1,6-bisphosphate Bisphosphates at C1/C6, D-mannitol stereochemistry (C2 epimer of glucitol analogue) Fructose-1,6-bisphosphatase, aldolase Substrate for PFK (Km = 0.41 mM) Alternate substrate for β-fructofuranose-6-P
Fructose-1,6-bisphosphate (Fru-1,6-BP) Natural substrate with flexible furanose ring, bisphosphates at C1/C6 PFK, aldolase, fructose bisphosphatase Km = 0.05–0.1 mM (PFK) Central glycolytic intermediate
Glucose-1,6-bisphosphate (Glu-1,6-BP) Bisphosphates at C1/C6, glucose backbone Phosphoglucomutase, hexokinase Regulatory (μM affinity) Allosteric modulator of enzyme activity
Key Observations:

Stereochemical Influence on Enzyme Specificity: The D-glucitol vs. D-mannitol configuration (C2 epimer) determines functional divergence. While 2,5-anhydro-D-glucitol-1,6-bisphosphate inhibits PFK, the mannitol analogue acts as a substrate due to its structural mimicry of β-D-fructofuranose-6-phosphate . The rigid 2,5-anhydro bridge in the glucitol derivative enhances binding to PFK’s fructose-6-phosphate site but prevents phosphorylation, unlike flexible natural substrates like Fru-1,6-BP .

Phosphorylation vs. Inhibition :

  • 2,5-Anhydro-D-mannitol-1,6-bisphosphate exhibits 87% Vmax relative to Fru-6-P as a PFK substrate, whereas the glucitol analogue is purely inhibitory (Ki = 0.34 mM) . This highlights the critical role of hydroxyl group orientation in catalysis.

Metabolic Roles :

  • Natural bisphosphates (e.g., Fru-1,6-BP, Glu-1,6-BP) regulate flux through glycolysis and gluconeogenesis. Synthetic analogues like 2,5-anhydro-D-glucitol-1,6-bisphosphate disrupt these pathways, enabling mechanistic studies of metabolic control .

Comparison with Non-Phosphorylated Analogues

  • 1,5-Anhydro-D-glucitol: A non-phosphorylated sugar alcohol used as a biomarker for short-term glycemic control. Unlike 2,5-anhydro-D-glucitol-1,6-bisphosphate, it lacks enzyme inhibitory activity and competes with glucose for renal reabsorption .
  • 2,5-Anhydro-D-mannitol : Similar backbone but missing phosphate groups; exhibits negligible metabolic interference compared to its bisphosphate derivatives .

Biological Activity

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is a compound of interest due to its potential biological activities, particularly in the context of metabolic processes and disease states. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is a derivative of 2,5-anhydro-D-glucitol (1,5-AG), which has been studied for its role as a biomarker in glycemic control. The compound features two dibenzyl phosphate groups that may enhance its biological interactions and efficacy compared to its parent compound.

Biological Activity Overview

The biological activity of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) can be categorized into several key areas:

  • Metabolic Enzyme Modulation : It acts as a limited stimulator of yeast pyruvate kinase, suggesting a role in glycolytic pathways .
  • Glycemic Control : Similar to 1,5-AG, it may serve as a marker for glycemic control and could be involved in the regulation of glucose metabolism .
  • Anti-infection Properties : Preliminary studies indicate potential anti-infective properties against various pathogens .

The mechanisms through which 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) exerts its effects are still under investigation. However, several pathways have been identified:

  • Glycolytic Pathway : By stimulating pyruvate kinase activity, the compound may enhance glycolysis under certain conditions .
  • Impact on Glycemic Markers : Research indicates that levels of 1,5-AG correlate with glycemic excursions and may reflect short-term glycemic control more accurately than traditional markers like HbA1c .

Case Study 1: Glycemic Control in Diabetic Patients

A study involving diabetic patients demonstrated that plasma levels of 1,5-AG were significantly lower than in non-diabetic individuals. This suggests that derivatives like 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) could be useful in monitoring glycemic status and managing diabetes .

GroupPlasma 1,5-AG Level (μg/mL)p-value
Diabetic Patients55.6 ± 27.9<0.05
Non-Diabetic Patients63.7 ± 26.1

Case Study 2: Cardiovascular Risk Assessment

Research has shown that low levels of serum 1,5-AG are associated with increased cardiovascular risk among diabetic patients. This correlation indicates that monitoring compounds related to 1,5-AG could provide insights into cardiovascular health .

ParameterDiabetic Patients (n=100)Non-Diabetic Patients (n=100)
Serum 1,5-AG Level7.3 ± 7.124.6 ± 7.2
Cardiovascular EventsHigher incidenceLower incidence

Q & A

Q. What structural features make 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) a valuable substrate analogue for studying fructose-1,6-bisphosphatase (FBPase)?

The compound mimics fructose-1,6-bisphosphate (Fru-1,6-BP) but lacks the anomeric hydroxyl group, enabling stable binding to FBPase without catalytic turnover. Its dibenzylphosphate groups mimic the natural phosphate moieties, preserving electrostatic interactions while providing steric bulk for crystallographic studies. This allows visualization of enzyme-substrate interactions in metal-free or metal-bound states .

Q. How is 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) synthesized, and what are critical steps in ensuring purity?

Synthesis involves phosphodiester condensation between protected sugar derivatives and dibenzylphosphate groups. Key steps include:

  • Selective protection of hydroxyl groups using benzyl or tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions.
  • Phosphorylation via coupling reagents (e.g., DCC or EDC) under anhydrous conditions.
  • Final deprotection via hydrogenolysis (Pd/C catalysis) to remove benzyl groups while retaining phosphate integrity . Purity is validated using 31^{31}P NMR and HPLC-MS to confirm absence of unreacted intermediates.

Q. What experimental protocols are recommended for using this compound in enzyme inhibition assays?

  • Competitive Binding Assays : Co-crystallize FBPase with the compound at 10–20 mM concentration in Tris-HCl (pH 7.5) and 2 mM Mg2+^{2+} to stabilize the active site.
  • Kinetic Analysis : Measure inhibition constants (KiK_i) using a coupled assay with fructose-6-phosphate as a substrate and monitor NADH oxidation spectrophotometrically at 340 nm .

Advanced Research Questions

Q. How does 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) resolve contradictions in FBPase mechanism studies?

The compound’s inability to undergo hydrolysis eliminates confounding factors like metal ion requirements or pH-dependent conformational changes. For example, crystallographic data show that it binds FBPase in a "closed" conformation even in the absence of Mg2+^{2+}, challenging earlier hypotheses that metal ions are strictly required for substrate recognition .

Q. What methodological challenges arise when comparing its binding affinity to natural substrates like Fru-1,6-BP?

  • Non-equilibrium Binding : Surface plasmon resonance (SPR) may overestimate affinity due to slow dissociation rates. Use isothermal titration calorimetry (ITC) for accurate KdK_d measurements.
  • Metal Ion Interference : Chelating agents (e.g., EDTA) must be excluded from buffers to avoid destabilizing the enzyme-compound complex .
  • Data Normalization : Normalize activity to a positive control (e.g., Fru-1,6-BP) in all assays to account for batch-to-batch enzyme variability .

Q. How does the compound’s role as a PKM2 activator intersect with its FBPase inhibition properties?

While it competitively inhibits FBPase (IC50_{50} ~5 µM), it also allosterically activates pyruvate kinase M2 (PKM2) by binding to the fructose-1,6-BP site, shifting glycolytic flux toward lactate production. Methodologically, this dual role requires:

  • Compartmentalized Assays : Separate cytosolic (PKM2) and gluconeogenic (FBPase) pathways using cell fractionation.
  • Metabolic Flux Analysis : Use 13^{13}C-glucose tracing to quantify lactate vs. glucose output in hepatocyte models .

Q. What structural modifications enhance its specificity for FBPase over other bisphosphate-binding enzymes?

  • Benzyl Group Removal : Hydrogenolysis of dibenzylphosphate to free phosphate groups increases polarity, reducing off-target binding to hexokinase or phosphofructokinase.
  • Anhydro Bridge Stability : Replace the 2,5-anhydro bridge with a 2,6-anhydro configuration (as in 2,5-anhydro-D-mannitol analogues) to test stereochemical selectivity .

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